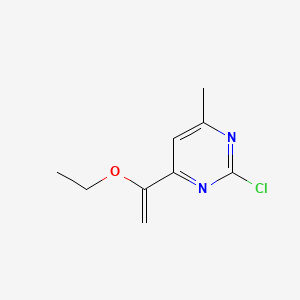
2-Chloro-4-(1-ethoxyethenyl)-6-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(1-ethoxyethenyl)-6-methylpyrimidine is a chemical compound with the molecular formula C9H11ClN2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(1-ethoxyethenyl)-6-methylpyrimidine typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with ethyl vinyl ether under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ethoxyethenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
2-Chloro-4-(1-ethoxyethenyl)-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxyethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of 2-amino-4-(1-ethoxyethenyl)-6-methylpyrimidine or 2-thio-4-(1-ethoxyethenyl)-6-methylpyrimidine.
Oxidation: Formation of this compound-5-carboxylic acid.
Reduction: Formation of 2-chloro-4-(1-ethoxyethyl)-6-methylpyrimidine.
科学研究应用
2-Chloro-4-(1-ethoxyethenyl)-6-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of antiviral or anticancer agents.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-Chloro-4-(1-ethoxyethenyl)-6-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The ethoxyethenyl group may also participate in covalent bonding with biological molecules, leading to alterations in their function.
相似化合物的比较
Similar Compounds
2-Chloro-4-(1-ethoxyvinyl)-5-fluoropyrimidine: Similar structure but with a fluorine atom at the 5-position.
2-Chloro-4-(1-ethoxyethenyl)-5-methoxypyrimidine: Similar structure but with a methoxy group at the 5-position.
2-Chloro-4-(1-ethoxyethenyl)aniline: Similar structure but with an aniline group instead of a methyl group.
Uniqueness
2-Chloro-4-(1-ethoxyethenyl)-6-methylpyrimidine is unique due to the presence of the ethoxyethenyl group at the 4-position and the methyl group at the 6-position. These structural features confer specific chemical reactivity and potential biological activity that distinguish it from other similar compounds.
属性
分子式 |
C9H11ClN2O |
|---|---|
分子量 |
198.65 g/mol |
IUPAC 名称 |
2-chloro-4-(1-ethoxyethenyl)-6-methylpyrimidine |
InChI |
InChI=1S/C9H11ClN2O/c1-4-13-7(3)8-5-6(2)11-9(10)12-8/h5H,3-4H2,1-2H3 |
InChI 键 |
JWPMWJWOACMBEB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=C)C1=NC(=NC(=C1)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


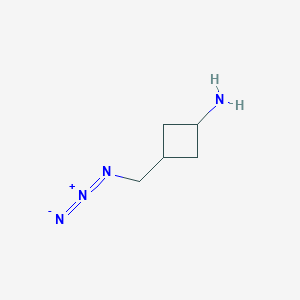
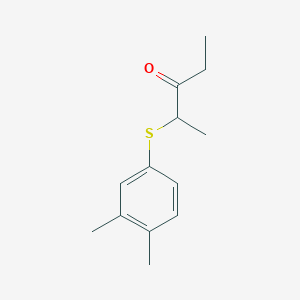
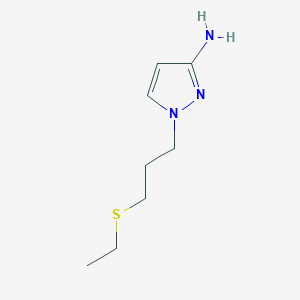
![3-Bromo-5-(tert-butyl)-2-methylbenzo[b]thiophene](/img/structure/B13643271.png)
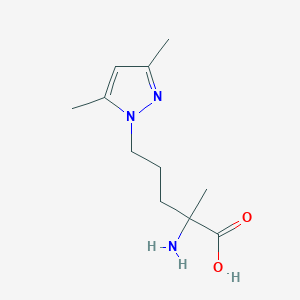

![(SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzoato]](6-)]cuprate(4-)](/img/structure/B13643286.png)
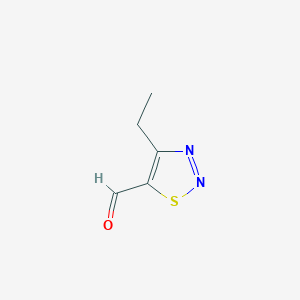
![1-[2-(Diethylamino)-2-oxoethyl]pyrrolidine-2-carboxylic acid](/img/structure/B13643298.png)

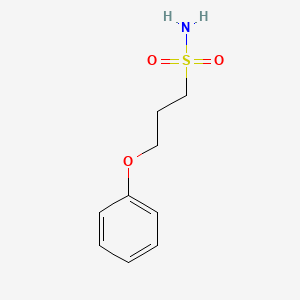
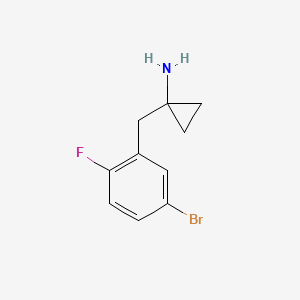

![5-[(benzyloxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13643334.png)
